1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine
Description
1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine is a piperazine derivative featuring a phenyl group substituted at the 4-position with a sulfonyl-linked 4-methylpiperidine moiety. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the methylpiperidine group, which may influence bioavailability and receptor binding .
Properties
Molecular Formula |
C16H25N3O2S |
|---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
1-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]piperazine |
InChI |
InChI=1S/C16H25N3O2S/c1-14-6-10-19(11-7-14)22(20,21)16-4-2-15(3-5-16)18-12-8-17-9-13-18/h2-5,14,17H,6-13H2,1H3 |
InChI Key |
NRKJDLWFYROOJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine involves several steps. One common method includes the reaction of 4-methylpiperidine with piperazine in the presence of a sulfonylating agent. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts like triethylamine to facilitate the reaction. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products.
Scientific Research Applications
1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine involves its interaction with specific molecular targets. The sulfonyl group plays a crucial role in its binding affinity to enzymes or receptors, modulating their activity. The compound may influence various signaling pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- The 4-methylpiperidine sulfonyl group in the target compound enhances lipophilicity compared to SC212's trifluoromethylphenyl group or SC211's chlorophenyl-propanamide chain. This may improve blood-brain barrier penetration in CNS applications .
- Receptor Selectivity : SC211 and SC212 target dopamine (D4) and serotonin receptors, respectively, whereas the target compound’s ERK inhibition suggests a distinct mechanism in oncology .
2.2. Substituted Piperazines with Diverse Pharmacophores
Key Observations :
- The target compound’s sulfonyl bridge differentiates it from arylpiperazines with direct aryl substitutions (e.g., naphthyl or dimethylphenyl groups). This structural variation may reduce off-target CNS effects compared to D2/5-HT1A ligands .
- Trifluoromethyl vs. Methylpiperidine : Compounds like SC212 (trifluoromethyl) exhibit antipsychotic activity, while the methylpiperidine group in the target compound may optimize ERK binding through steric and electronic effects .
Biological Activity
1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine is a sulfonamide derivative of piperazine, which has garnered attention due to its diverse biological activities. This compound is characterized by its structural features, including a piperazine ring and a sulfonyl group, which contribute to its pharmacological potential. The following sections will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Antidiabetic Properties
Recent studies have highlighted the antidiabetic potential of sulfonyl piperazine derivatives. In vitro evaluations have demonstrated that compounds similar to this compound exhibit Dipeptidyl Peptidase-4 (DPP-4) inhibitory activity, which is crucial for regulating glucose metabolism. For instance, one study reported DPP-4 inhibitory activity ranging from 19% to 30% at a concentration of 100 μM . DPP-4 inhibitors are known to enhance the levels of incretin hormones, thereby improving insulin secretion and lowering blood glucose levels.
Inhibition of Enzymatic Activity
The compound's structure allows it to inhibit various metabolic enzymes. Research indicates that piperazine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in treating neurodegenerative diseases like Alzheimer's . Additionally, studies have shown that modifications in the piperazine ring can significantly affect the compound's inhibitory potency against these enzymes .
Antimicrobial and Antitubercular Activity
The compound has also been evaluated for its antimicrobial properties. A related study indicated that certain piperazine derivatives possess anti-tubercular activity by inhibiting inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis. This inhibition is crucial as IMPDH is an essential enzyme in purine biosynthesis, making it a target for developing new antitubercular agents .
Cytotoxicity and Cancer Research
In vitro cytotoxicity assays have been conducted on various cancer cell lines, including hepatocellular carcinoma (HUH-7), breast cancer (MCF-7), and colorectal cancer (HCT-116). Some derivatives showed promising cytotoxic effects with variable growth inhibition rates . The sulfonamide moiety has been linked to anticancer activity, suggesting that modifications to the piperazine structure can enhance therapeutic efficacy against cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds like this compound. Research indicates that electron-withdrawing groups on the phenyl ring enhance DPP-4 inhibitory activity compared to electron-donating groups. Furthermore, the presence of additional aromaticity does not significantly impact the activity .
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased DPP-4 inhibition |
| Electron-donating groups | Decreased enzymatic inhibition |
| Additional aromaticity | Minimal impact on biological activity |
Case Study 1: DPP-4 Inhibitors
A recent study focused on synthesizing novel DPP-4 inhibitors based on piperazine derivatives. The synthesized compounds were evaluated for their ability to modulate GLP-1 levels in diabetic models. Results indicated significant improvements in glucose tolerance and insulin sensitivity, highlighting the therapeutic potential of these compounds in diabetes management .
Case Study 2: Antitubercular Activity
In another investigation, a series of piperazine derivatives were screened for their anti-tubercular properties. One particular derivative exhibited potent inhibition against M. tuberculosis with an MIC value significantly lower than standard treatments. This finding supports further exploration into piperazine-based compounds as viable candidates for tuberculosis therapy .
Q & A
Q. What are the key synthetic routes and optimization strategies for 1-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-piperazine?
- Methodological Answer : The synthesis typically involves sulfonylation of the piperazine core. A general procedure includes reacting 4-(piperazin-1-yl)benzene sulfonyl chloride with 4-methylpiperidine under basic conditions (e.g., DCM with N,N-diisopropylethylamine) to form the sulfonamide bond. Purification is achieved via crystallization (e.g., using Et2O) or flash chromatography . Optimization focuses on controlling reaction stoichiometry, temperature (room temperature to 40°C), and solvent polarity to minimize by-products. Yield improvements (e.g., from 50% to >80%) require iterative adjustments of base equivalents and reaction time .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Essential techniques include:
- <sup>1</sup>H/ <sup>13</sup>C NMR : To confirm substitution patterns and piperazine ring conformation. For example, piperazine protons typically resonate at δ 2.4–3.5 ppm, while aromatic protons appear at δ 7.0–7.5 ppm .
- Elemental Analysis : Validates empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .
- Melting Point : Consistency in melting range (e.g., 153–156°C) confirms purity .
- Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., m/z 365.3 for [M+H]<sup>+</sup>) .
Q. What are the standard assays for evaluating its biological activity in preclinical studies?
- Methodological Answer :
- Cytotoxicity/Anticancer : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) at varying concentrations (1–100 µM). IC50 values are calculated using nonlinear regression .
- Enzyme Inhibition : For carbonic anhydrase isoforms (hCA I/II), employ esterase activity assays with 4-nitrophenyl acetate as substrate. Inhibitory constants (Ki) are derived from Lineweaver-Burk plots .
Advanced Research Questions
Q. How can structural modifications enhance selectivity for target enzymes or receptors?
- Methodological Answer :
- Substituent Tuning : Replace the 4-methyl-piperidine group with fluorobenzyl or chlorophenyl moieties to alter steric/electronic effects. For example, fluorinated analogs improve binding to tyrosine kinases by enhancing hydrophobic interactions .
- Bioisosteric Replacement : Substitute the sulfonyl group with carboxamide or thiourea to modulate solubility and receptor affinity. This strategy was used to improve dopamine D3 receptor selectivity in related piperazines .
Q. How are crystallographic data used to resolve contradictions in molecular conformation predictions?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond angles and torsion angles. For example, piperazine rings often adopt chair conformations (puckering amplitude Q = 0.568 Å), validated via Cremer-Pople parameters . Discrepancies between computational (DFT) and experimental data are resolved by refining force fields using crystallographic coordinates .
Q. What strategies address low yield or reproducibility issues in multi-step syntheses?
- Methodological Answer :
- Intermediate Monitoring : Use TLC or HPLC to track reaction progress. For example, incomplete sulfonylation can be detected via residual amine peaks (Rf = 0.2–0.3 in 10% MeOH/CHCl3) .
- By-Product Control : Add scavengers (e.g., molecular sieves) to absorb excess sulfonyl chloride or employ gradient chromatography for purification .
Q. How can SAR studies be designed to elucidate the role of the sulfonylphenyl group?
- Methodological Answer :
- Analog Library Synthesis : Prepare derivatives with varying sulfonyl substituents (e.g., 4-Cl, 4-F, 4-OCH3). Test against biological targets to correlate electronic effects (Hammett σ values) with activity .
- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., hCA II). Compare sulfonyl-phenyl interactions with catalytic zinc ions .
Data Analysis & Validation
Q. How should researchers resolve discrepancies in biological activity across studies?
- Methodological Answer :
- Assay Replication : Repeat experiments under standardized conditions (e.g., cell passage number, serum concentration) to exclude batch variability .
- Meta-Analysis : Pool data from independent studies (e.g., IC50 values) and apply statistical tests (ANOVA) to identify outliers .
Q. What validation protocols ensure analytical method accuracy for purity assessment?
- Methodological Answer :
- Cross-Validation : Compare HPLC (e.g., 95% purity) with <sup>1</sup>H NMR integration (e.g., aromatic vs. aliphatic proton ratios) .
- Spike Recovery Tests : Add known impurities (e.g., unreacted piperazine) to samples and quantify recovery rates (target: 90–110%) .
Translational Research
Q. What pharmacokinetic parameters should be prioritized in early-stage in vivo studies?
- Methodological Answer :
- Plasma Stability : Assess half-life (t1/2) in rodent plasma via LC-MS. Piperazine derivatives often require PEGylation to enhance stability .
- BBB Penetration : Use PAMPA-BBB assays; log P values >2.5 indicate favorable blood-brain barrier crossing for CNS targets .
Safety & Compliance
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye irritation (H315, H319 hazards) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors (P261 precaution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
